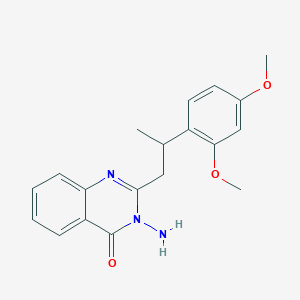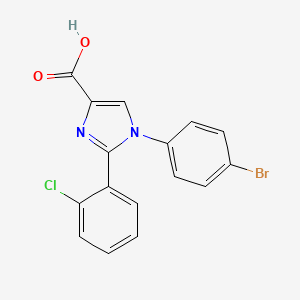
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones. . The structure of this compound consists of a pyrazolidinone ring with a phenylethyl group attached to it, making it a unique and interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one typically involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is catalyzed by acids and results in the formation of a new 18-membered nitrogen macroheterocycle . Another method involves the reaction of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature, yielding 5-(2-hydroxyethyl)pyrazolidin-3-one .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acids, and oxidizing agents. The reaction conditions typically involve mild temperatures and solvents such as ethanol .
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrazolidinones and macroheterocycles. These products have been studied for their potential biological activities and applications in different fields .
Scientific Research Applications
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has shown promise as a potential therapeutic agent due to its diverse biological activities . In medicine, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties . Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide .
Mechanism of Action
The mechanism of action of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways in biological systems. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in inflammation and microbial growth .
Comparison with Similar Compounds
5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one can be compared to other similar compounds such as 3,5-pyrazolidinediones and 1,2-dihydropyrazol-3-one . These compounds share a similar pyrazolidinone core structure but differ in their substituents and biological activities.
List of Similar Compounds:- 3,5-Pyrazolidinedione
- 1,2-Dihydropyrazol-3-one
- Methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate
Properties
CAS No. |
62807-99-2 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-phenacylpyrazolidin-3-one |
InChI |
InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)6-9-7-11(15)13-12-9/h1-5,9,12H,6-7H2,(H,13,15) |
InChI Key |
BOWABSQZYJXFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


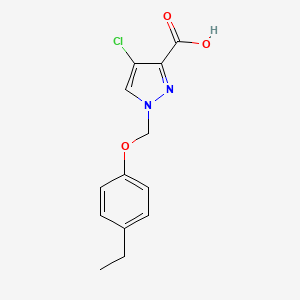
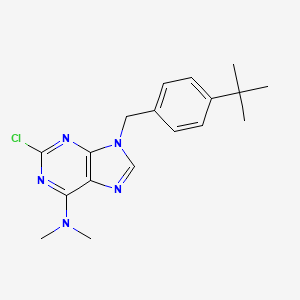
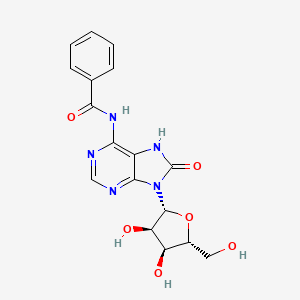
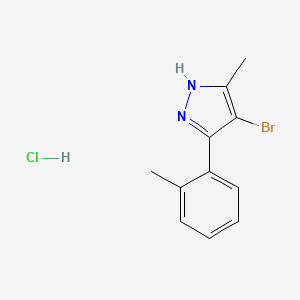
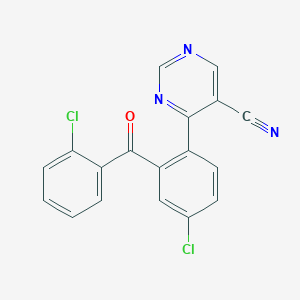
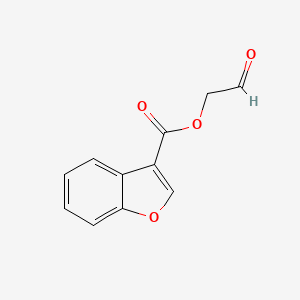
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
